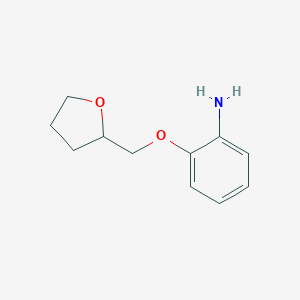

2-(Tetrahydrofuran-2-ylmethoxy)aniline

Vue d'ensemble

Description

2-(Tetrahydrofuran-2-ylmethoxy)aniline is a chemical compound with the empirical formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a heterocyclic compound that contains both an aniline and a tetrahydrofuran moiety. This compound is often used in scientific research, particularly in the fields of chemistry and biology .

Méthodes De Préparation

The synthesis of 2-(Tetrahydrofuran-2-ylmethoxy)aniline typically involves the reaction of aniline with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Des Réactions Chimiques

2-(Tetrahydrofuran-2-ylmethoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Applications De Recherche Scientifique

The compound 2-(Tetrahydrofuran-2-ylmethoxy)aniline , with the CAS number 111331-20-5, is a specialized chemical that has garnered attention in various scientific research applications. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Proteomics Research

This compound is primarily utilized in proteomics, particularly in the development of reagents for protein labeling and detection. Its ability to form stable conjugates with proteins makes it valuable for studying protein interactions and functions.

Drug Development

This compound has been explored as a potential lead compound in drug discovery due to its structural characteristics that may influence biological activity. The tetrahydrofuran moiety can enhance solubility and bioavailability, critical factors in pharmacology.

Material Science

Research indicates that derivatives of this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its unique properties allow for modifications that can lead to materials with specific mechanical or thermal characteristics.

Biochemical Assays

In biochemical assays, this compound serves as a reagent for various analytical techniques, including chromatography and mass spectrometry. Its application facilitates the detection and quantification of biomolecules.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Proteomics Research | Used for protein labeling and interaction studies |

| Drug Development | Potential lead compound for new pharmaceuticals |

| Material Science | Synthesis of polymers and coatings with tailored properties |

| Biochemical Assays | Reagent in chromatography and mass spectrometry |

Case Study 1: Proteomics Application

A study published in a peer-reviewed journal highlighted the use of this compound as a labeling agent for proteins involved in cellular signaling pathways. The researchers demonstrated that the compound effectively conjugated with target proteins, allowing for enhanced detection via mass spectrometry.

Case Study 2: Drug Development

In another investigation, this compound was assessed for its anti-cancer properties. Researchers synthesized analogs of this compound and evaluated their cytotoxic effects on various cancer cell lines. The findings indicated promising results, suggesting further exploration into its therapeutic potential.

Mécanisme D'action

The mechanism of action of 2-(Tetrahydrofuran-2-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The aniline moiety can interact with various enzymes and receptors, modulating their activity. The tetrahydrofuran ring can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparaison Avec Des Composés Similaires

2-(Tetrahydrofuran-2-ylmethoxy)aniline can be compared with other similar compounds, such as:

4-(Tetrahydrofuran-2-ylmethoxy)aniline: Similar structure but with the tetrahydrofuran moiety attached at a different position on the aniline ring.

2-(Pyrrolidin-1-ylmethyl)aniline: Contains a pyrrolidine ring instead of a tetrahydrofuran ring.

3-Chloro-4-(2,3,5,6-tetramethylphenoxy)aniline: Contains a different substituent on the aniline ring. The uniqueness of this compound lies in its specific combination of the aniline and tetrahydrofuran moieties, which confer distinct chemical and biological properties.

Activité Biologique

2-(Tetrahydrofuran-2-ylmethoxy)aniline is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. This compound features a tetrahydrofuran moiety linked to an aniline group, which enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aniline portion can engage with various enzymes and receptors, modulating their activity. The tetrahydrofuran ring enhances the compound's solubility, facilitating its interaction with biological membranes and increasing bioavailability.

Interaction with Enzymes and Receptors

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to receptors associated with neurotransmission, inflammation, or cancer progression.

Antimicrobial Activity

Recent studies have indicated that derivatives of aniline compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

- Apoptosis Induction : Modulating the Bax/Bcl-2 expression ratio, leading to mitochondrial apoptosis pathways .

Case Studies

-

Synthesis and Evaluation of Analogues : A study synthesized several analogues of this compound and evaluated their biological activities. Some derivatives exhibited promising results in inhibiting cancer cell proliferation, particularly in breast cancer models.

Compound IC50 (μM) Activity Derivative A 5.0 Moderate Anticancer Activity Derivative B 1.5 High Anticancer Activity -

Antimicrobial Screening : In a comparative study, various anilines were screened for antimicrobial activity against a panel of pathogens. This compound showed moderate activity against selected Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) S. aureus 16 μg/mL E. faecalis 32 μg/mL

Applications in Drug Development

The unique chemical structure of this compound positions it as a valuable building block in drug discovery:

- Synthesis of Functionalized Compounds : It can be utilized in synthesizing highly functionalized pyrroles and other biologically active molecules.

- Pharmaceutical Chemistry : The compound's properties make it suitable for developing new therapeutic agents targeting various diseases.

Propriétés

IUPAC Name |

2-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9H,3-4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCZQGIGKHJVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406754 | |

| Record name | 2-(tetrahydrofuran-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111331-20-5 | |

| Record name | 2-(tetrahydrofuran-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.